

VMY-2-95: A Comprehensive Pharmacological Profile

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

VMY-2-95 is a highly potent and selective antagonist of the $\alpha4\beta2$ nicotinic acetylcholine receptor (nAChR), a key target in the central nervous system implicated in nicotine addiction and depression. With an IC50 value in the picomolar range for $\alpha4\beta2$ nAChRs, **VMY-2-95** demonstrates significant selectivity over other nAChR subtypes. Preclinical studies have highlighted its potential therapeutic applications, demonstrating efficacy in reducing nicotine self-administration in animal models and exhibiting antidepressant-like effects. These effects are mediated, at least in part, through the upregulation of the PKA-CREB-BDNF signaling pathway. **VMY-2-95** possesses favorable drug-like properties, including oral bioavailability and blood-brain barrier penetration, making it a promising candidate for further investigation in the development of novel therapeutics for neuropsychiatric disorders.

Receptor Binding and Functional Activity

VMY-2-95 is characterized by its high affinity and selectivity as an antagonist for the $\alpha 4\beta 2$ nicotinic acetylcholine receptor.

Receptor Binding Profile

VMY-2-95 potently inhibits the $\alpha 4\beta 2$ nAChR with a reported IC50 of 0.049 nM.[1] Its selectivity for the $\alpha 4\beta 2$ subtype is substantial, ranging from 2- to 13,000-fold higher compared to other



nicotinic receptor subtypes, including $\alpha 2\beta 2$, $\alpha 2\beta 4$, $\alpha 3\beta 2$, $\alpha 3\beta 4$, $\alpha 4\beta 4$, and $\alpha 7.[1]$

Parameter	Receptor Subtype	Value	Selectivity (x-fold vs. α4β2)
IC50	α4β2 nAChR	0.049 nM	-
Selectivity	Other nAChRs (α2β2, α2β4, α3β2, α3β4, α4β4, α7)	-	2 - 13,000

Functional Activity

VMY-2-95 functions as an antagonist at the $\alpha 4\beta 2$ nAChR, inhibiting the action of acetylcholine at these receptors.[1] This antagonism is the basis for its observed pharmacological effects in preclinical models of addiction and depression.

In Vivo Pharmacology

VMY-2-95 has demonstrated significant efficacy in animal models of nicotine addiction and depression.

Effects on Nicotine Self-Administration

In rat models, a subcutaneous dose of 3 mg/kg of **VMY-2-95** was effective at reducing nicotine self-administration, highlighting its potential as a therapeutic agent for smoking cessation.[1]

Antidepressant-Like Effects

In a corticosterone-induced mouse model of depression, **VMY-2-95** exhibited significant antidepressant-like effects.[2][3] Administration of **VMY-2-95** at doses of 1, 3, and 10 mg/kg resulted in:

- Improved neuromorphic function.[2]
- Promotion of hippocampal nerve proliferation.[2]
- Regulation of monoamine transmitter levels.[2]



 Reversal of depression-like behaviors in the Forced Swim Test (FST), Tail Suspension Test (TST), and Sucrose Preference Test (SPT).[2]

In Vitro Pharmacology

Studies using the human neuroblastoma SH-SY5Y cell line have further elucidated the neuroprotective mechanisms of **VMY-2-95**.

In SH-SY5Y cells impaired by corticosterone, **VMY-2-95** (at concentrations of 0.003, 0.03, and 0.1 µmol/L) demonstrated protective effects by:

- Improving cell viability.[3]
- Reducing oxidative stress.[3]
- Inhibiting apoptosis.[3]
- Improving mitochondrial energy metabolism.[3]

Signaling Pathways

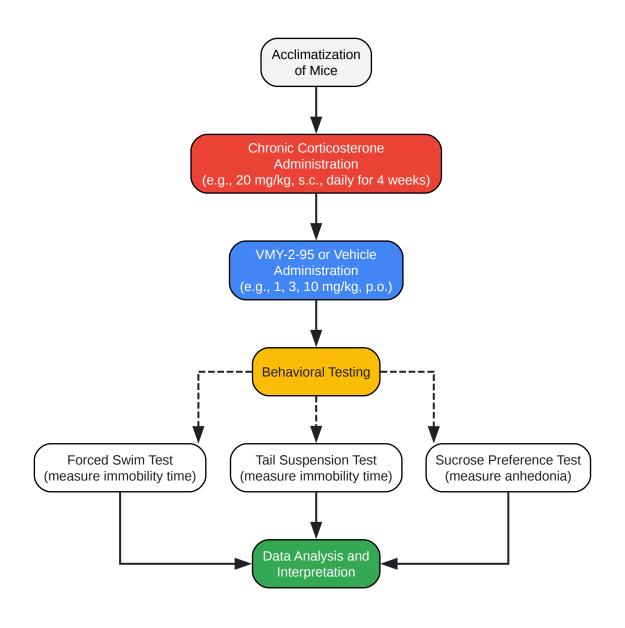
The therapeutic effects of **VMY-2-95** are linked to its modulation of the PKA-CREB-BDNF signaling pathway.

PKA-CREB-BDNF Pathway Upregulation

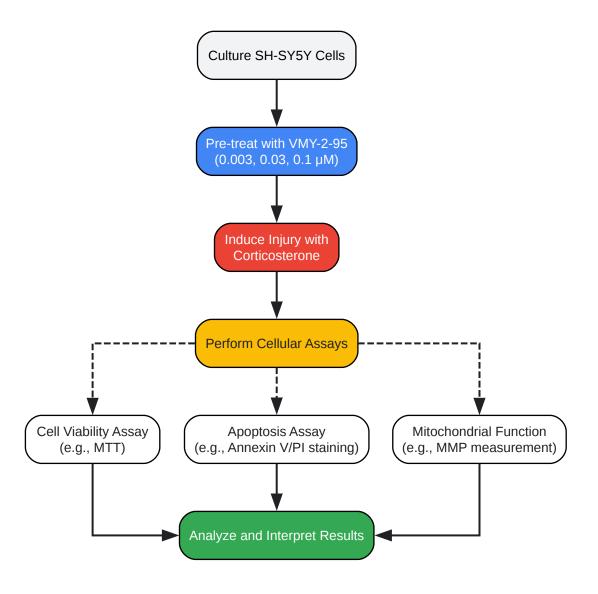
VMY-2-95 has been shown to upregulate the PKA-CREB-BDNF signaling pathway both in vivo in the hippocampus of corticosterone-treated mice and in vitro in corticosterone-impaired SH-SY5Y cells.[2][3] This pathway is crucial for neuronal survival, neurogenesis, and synaptic plasticity. The antidepressant-like and neuroprotective effects of **VMY-2-95** are believed to be mediated through the enhancement of this signaling cascade.











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